5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core in Organic Synthesis and Material Science Research
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in a multitude of potent, biologically active compounds. beilstein-journals.org Its versatility is demonstrated by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant. beilstein-journals.orgnih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry and have found applications in material science as components of semiconductors, brightening agents, and organic light-emitting diodes (OLEDs). beilstein-journals.orgrroij.com
In this context, 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole serves as a key synthetic intermediate. Its structure combines a stable, substituted pyrazole core with a reactive alkyl halide side chain. The 3-bromopropyl group is a versatile functional handle that allows for the covalent attachment of the pyrazole moiety to other molecular fragments through reactions like nucleophilic substitution, making it a valuable building block for constructing more complex and targeted molecules in research and development.
Regiochemistry and Tautomerism in Pyrazole Derivatives: A Theoretical Perspective
One of the most fascinating structural features of pyrazoles is their capacity for tautomerism, a phenomenon that can significantly influence their reactivity and biological interactions. nih.govencyclopedia.pub Prototropic tautomerism in pyrazoles involves the migration of a proton between the two ring nitrogen atoms. sphinxsai.com
However, it is crucial to note that for this compound, this form of annular tautomerism is structurally precluded. The presence of a methyl group on the N1 nitrogen atom "fixes" the structure, preventing the proton transfer necessary for tautomeric equilibrium. The following sections discuss the theoretical principles of tautomerism as they apply to N-unsubstituted pyrazoles, thereby highlighting the specific nature of N-substituted derivatives like the title compound.
In N-unsubstituted pyrazoles, an equilibrium exists between two tautomeric forms, often designated as 1H- and 2H- (or 3- and 5-substituted forms if the ring is unsymmetrically substituted). This process, known as annular proton transfer, is a dynamic equilibrium. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that this intramolecular proton migration has a significant energy barrier, which is attributed to the temporary loss of aromaticity in the transition state. researchgate.net The presence of solvent molecules, particularly water, can lower this energy barrier by facilitating the proton transfer through a hydrogen-bonded network. nih.gov
The position of the tautomeric equilibrium in N-unsubstituted pyrazoles is highly sensitive to the electronic nature of the substituents on the carbon atoms of the ring. nih.govresearchgate.net Extensive theoretical studies have elucidated these relationships. Electron-donating groups, such as methyl (-CH₃) or amino (-NH₂), tend to stabilize the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups, like carboxyl (-COOH) or formyl (-CHO), favor the tautomer with the substituent at the C5 position. nih.gov This directing effect is a critical consideration in the synthesis and functionalization of pyrazole-based compounds.
| Substituent Type | Example Groups | Favored Tautomer Position | Reference |
|---|---|---|---|
| Electron-Donating | -CH₃, -NH₂, -OH, -F, -Cl | C3-Substituted Tautomer | nih.gov |
| Electron-Withdrawing | -COOH, -CHO, -NO₂, -CFO, -BH₂ | C5-Substituted Tautomer | nih.govresearchgate.net |
Theoretical and computational chemistry provides indispensable tools for studying pyrazole tautomerism. encyclopedia.pub Methods such as DFT and ab initio calculations (e.g., MP2) are widely used to determine the relative stabilities of different tautomers and to map the potential energy surface for the proton transfer reaction. nih.govresearchgate.net These calculations can predict the Gibbs free energy difference (ΔG) between tautomers, allowing for an estimation of their equilibrium populations. researchgate.net Such computational approaches are particularly valuable because the rapid interconversion of tautomers can make their individual experimental characterization challenging. nih.gov
Overview of Key Pyrazole Derivatives in Academic Literature
The pyrazole framework is the basis for a vast library of derivatives with significant academic and industrial importance. Research has led to the development of numerous compounds where the pyrazole core is decorated with various substituents to modulate its physical, chemical, and biological properties. These range from blockbuster pharmaceuticals to highly specialized research chemicals. The compound this compound represents a class of derivatives designed not as a final product, but as a versatile intermediate for the synthesis of these more complex target molecules.
| Compound Name | Area of Significance | Reference |
|---|---|---|
| Celecoxib | Pharmaceutical (Anti-inflammatory, COX-2 inhibitor) | beilstein-journals.orgnih.gov |
| Sildenafil | Pharmaceutical (Erectile dysfunction, PDE5 inhibitor) | beilstein-journals.org |
| Rimonabant | Pharmaceutical (Anti-obesity, CB1 receptor antagonist) | beilstein-journals.orgnih.gov |
| Fipronil | Agrochemical (Insecticide) | |
| This compound | Organic Synthesis (Synthetic Intermediate/Building Block) |
Structure
3D Structure
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5H2,1-2H3 |
InChI Key |
FADMOHCPUWVZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CCCBr)C |
Origin of Product |
United States |
Role As a Precursor and Synthetic Intermediate in Advanced Organic Synthesis
Utilization in the Synthesis of Ligands for Coordination Chemistry Research
The pyrazole (B372694) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The functionalized side chain of 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole provides a convenient handle to synthesize more elaborate ligand architectures.
Design and Synthesis of Metal Complexes Featuring Pyrazole Ligands
The bromopropyl group of this compound can be readily displaced by other pyrazole-containing molecules to create multidentate ligands. For instance, reaction with pyrazole or its derivatives under basic conditions can lead to the formation of bis(pyrazolyl)propane-type ligands. These ligands can then be used to chelate metal ions, forming stable coordination complexes.
A general synthetic approach involves the N-alkylation of a pyrazole derivative with this compound. semanticscholar.orgsemanticscholar.org The resulting ligand, possessing two pyrazole units connected by a flexible propyl linker, can coordinate to metal centers in a bidentate fashion.
| Ligand Precursor | Metal Salt | Resulting Complex Type | Potential Coordination Mode |
| 5-(3-(1H-pyrazol-1-yl)propyl)-1,3-dimethyl-1H-pyrazole | PdCl2, Cu(OAc)2 | Bidentate N,N'-chelate | Square Planar, Tetrahedral |
| 5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1,3-dimethyl-1H-pyrazole | FeCl3, CoBr2 | Bidentate N,N'-chelate | Octahedral, Tetrahedral |
The electronic and steric properties of these metal complexes can be fine-tuned by modifying the substituents on either pyrazole ring, influencing their subsequent catalytic activity and physical properties.
Applications in Catalysis Research
Metal complexes featuring pyrazole-based ligands are known to be active catalysts for a variety of organic transformations. nih.gov The complexes derived from this compound can be explored for their catalytic potential in reactions such as cross-coupling, oxidation, and polymerization.
The design of the ligand scaffold plays a crucial role in determining the catalytic efficacy of the metal complex. For example, the flexible propyl linker can influence the bite angle of the chelating ligand, which in turn affects the stability and reactivity of the catalytic species.
| Metal Complex | Catalytic Reaction | Substrates | Product |
| Pd(II)-bis(pyrazolyl)propane | Suzuki Cross-Coupling | Aryl halides, boronic acids | Biaryls |
| Cu(I)-bis(pyrazolyl)propane | Atom Transfer Radical Polymerization | Styrene, acrylates | Polystyrene, polyacrylates |
| Fe(III)-bis(pyrazolyl)propane | Oxidation of Alcohols | Primary and secondary alcohols | Aldehydes and ketones |
Integration into Complex Heterocyclic Systems
The reactivity of the bromopropyl chain in this compound also allows for its incorporation into more complex, fused heterocyclic structures. These intricate molecular architectures are often found in biologically active molecules and advanced materials.
Synthesis of Fused Pyrazolo-Heterocycles
Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused heterocyclic systems. By introducing a nucleophilic group at the N-1 position of the pyrazole ring after the initial alkylation, it is possible to construct a new ring fused to the pyrazole core. For instance, reaction of this compound with a nucleophile, followed by a subsequent intramolecular cyclization step, can lead to the formation of pyrazolo-fused pyridines or pyrimidines.
A plausible synthetic route could involve the initial displacement of the bromide with an amine, followed by an intramolecular cyclization to form a six-membered ring fused to the pyrazole. Such strategies are employed in the synthesis of pyrazolo[1,5-a]pyridines and related structures. organic-chemistry.orgnih.gov
Development of Bicyclic and Polycyclic Pyrazole Derivatives
Beyond simple fused systems, this compound can serve as a building block for more complex bicyclic and polycyclic pyrazole derivatives. These structures can be assembled through multi-step synthetic sequences that exploit both the reactivity of the bromopropyl group and the pyrazole ring itself.
For example, the bromopropyl chain can be used to link the pyrazole to another cyclic system, after which further transformations can be carried out to create a polycyclic framework. The development of such complex molecules is of interest in medicinal chemistry, where three-dimensional molecular shape is often correlated with biological activity.
| Starting Material | Reaction Sequence | Resulting Heterocyclic System |
| This compound | 1. Reaction with a cyclic amine. 2. Intramolecular cyclization. | Fused pyrazolo-piperidine |
| This compound | 1. Grignard formation. 2. Reaction with a cyclic ketone. 3. Cyclization/dehydration. | Spiro-bicyclic pyrazole derivative |
Development of Functionalized Molecular Scaffolds for Chemical Biology Research
In chemical biology, molecular scaffolds are core structures that can be functionalized to create probes, labels, and other tools for studying biological systems. The pyrazole scaffold is attractive for this purpose due to its stability and synthetic tractability. nih.gov this compound provides a reactive handle for attaching such scaffolds to biomolecules or for incorporating reporter groups.
The bromopropyl group can react with nucleophilic residues on proteins, such as cysteine or lysine, to form covalent adducts. This allows for the site-specific labeling of proteins for imaging or functional studies. Furthermore, the terminal bromide can be converted to other functional groups, such as azides or alkynes, which can then be used in bioorthogonal "click" chemistry reactions to attach fluorescent dyes or other reporter molecules. nih.gov
| Functionalization Strategy | Target Application | Reporter Group |
| Reaction with protein nucleophiles | Protein labeling and tracking | Biotin, Fluorescent dye |
| Conversion to azide for click chemistry | Bio-conjugation | Fluorophore, Affinity tag |
| Conversion to a fluorescent pyrazole derivative | Fluorescent probe for metal ions | Environment-sensitive fluorophore |
Precursors for Advanced Probes and Chemical Tools
Chemical probes are essential tools in chemical biology for the study and visualization of biological processes at the molecular level. The development of these probes often requires a modular synthesis approach, where a recognition element is linked to a reporter group, such as a fluorophore or an affinity tag. This compound serves as an excellent foundational scaffold for such molecules due to the electrophilic nature of the carbon atom bonded to the bromine, which readily reacts with various nucleophiles.
The bromopropyl group can be substituted by moieties containing thiols, amines, or alcohols, which are common functionalities in reporter molecules. This allows for the covalent attachment of fluorophores, biotin tags, or photo-cross-linkers, transforming the pyrazole core into a sophisticated chemical probe. The design of such probes often relies on established fluorescence modulation mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization to create "off/on" switches that respond to specific biological events or analytes nih.gov. For instance, coupling the pyrazole intermediate with a fluorophore bearing a primary amine would yield a fluorescent probe that could be used for cellular imaging or binding assays. The dimethyl-pyrazole core itself can contribute to the binding affinity and specificity of the probe for its biological target .
Table 1: Potential Functionalities for Probe Synthesis via Nucleophilic Substitution
| Nucleophile | Functional Group Introduced | Potential Probe Application |
|---|---|---|
| Azide (e.g., NaN₃) | Alkyl Azide | Bioorthogonal chemistry via "click" reactions nih.gov |
| Amine (e.g., R-NH₂) | Secondary/Tertiary Amine | Linker for fluorophores, biotin, or drugs |
| Thiol (e.g., R-SH) | Thioether | Attachment to cysteine residues or gold surfaces |
Libraries of Derivatized Pyrazoles for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development, aiming to systematically optimize the biological activity of a lead compound by modifying its chemical structure. The generation of chemical libraries with diverse functionalities is crucial for comprehensive SAR exploration. This compound is an ideal starting material for creating such libraries through combinatorial chemistry nih.gov.
The reactive bromopropyl "handle" allows for the parallel synthesis of a multitude of derivatives by treating the parent compound with a variety of nucleophiles. This approach enables the rapid generation of a library of compounds where the pyrazole core remains constant, but the terminal functionality of the side chain is varied. By screening this library for a specific biological activity, researchers can elucidate which chemical properties (e.g., size, charge, hydrophobicity, hydrogen bonding capability) at that position are critical for potency and selectivity nih.govsemanticscholar.org. This iterative process of synthesis and biological testing helps in identifying the optimal substituent for a desired therapeutic or agrochemical effect nih.govmdpi.com. The pyrazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, further enhancing the potential utility of these libraries nih.gov.
Table 2: Exemplar Library for SAR Studies based on this compound
| Reagent (Nucleophile) | R-Group Introduced | Resulting Derivative |
|---|---|---|
| Morpholine | -N(CH₂CH₂)₂O | 5-(3-morpholinopropyl)-1,3-dimethyl-1H-pyrazole |
| Sodium thiomethoxide | -SCH₃ | 1,3-Dimethyl-5-(3-(methylthio)propyl)-1H-pyrazole |
| Piperidine | -N(CH₂)₅ | 1,3-Dimethyl-5-(3-(piperidin-1-yl)propyl)-1H-pyrazole |
Applications in Agrochemical and Industrial Chemical Research as Synthetic Building Blocks
Beyond its role in medicinal chemistry, this compound is a valuable building block in the broader chemical industry, particularly in the development of new agrochemicals and specialty materials like dyes. The pyrazole ring is a key component in many commercial fungicides and herbicides, and the ability to easily functionalize this core structure is of significant interest mdpi.com.
Intermediates for Dyes and Other Complex Organic Molecules
The synthesis of dyes, particularly azo dyes, often involves the coupling of a diazonium salt with an electron-rich aromatic or heteroaromatic ring. Pyrazole derivatives are frequently used as coupling components in the synthesis of disperse dyes for coloring synthetic fibers like polyester nih.govsemanticscholar.orgnih.gov. While this compound cannot be directly used as a coupling component, its versatile functionality allows for its conversion into suitable dye precursors.
For example, the bromine atom can be displaced by an amino group through reactions with ammonia or an azide followed by reduction. The resulting aminopyrazole derivative can then be diazotized and coupled with other aromatic compounds to form vibrant azo dyes nih.gov. Alternatively, the bromopropyl pyrazole can be used to alkylate phenolic or anilinic coupling components, incorporating the pyrazole moiety into the final dye structure. This modular approach allows for the fine-tuning of the dye's color, fastness, and affinity for specific fabrics by modifying both the pyrazole-containing fragment and the coupling partner nih.gov.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-dibromopropane |
| Sodium azide |
| Morpholine |
| Sodium thiomethoxide |
| Piperidine |
| 4-Methoxyphenol |
| 5-(3-morpholinopropyl)-1,3-dimethyl-1H-pyrazole |
| 1,3-Dimethyl-5-(3-(methylthio)propyl)-1H-pyrazole |
| 1,3-Dimethyl-5-(3-(piperidin-1-yl)propyl)-1H-pyrazole |
| 5-(3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-pyrazole |
| 1-(3-bromopropyl)-4-methoxybenzene |
| 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for a complete structural assignment.
Based on the analysis of related pyrazole (B372694) structures, the anticipated ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predicted values are derived from the known effects of substituents on the pyrazole ring and the characteristic chemical shifts of alkyl bromide chains.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H4 | ~5.9 | s | - |
| N-CH₃ | ~3.7 | s | - |
| C3-CH₃ | ~2.2 | s | - |
| -CH₂- (α to pyrazole) | ~2.8 | t | ~7.5 |
| -CH₂- (β to pyrazole) | ~2.2 | m | ~7.5 |
| -CH₂-Br | ~3.4 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~148 |
| C4 | ~105 |
| C5 | ~140 |
| N-CH₃ | ~36 |
| C3-CH₃ | ~13 |
| -CH₂- (α to pyrazole) | ~28 |
| -CH₂- (β to pyrazole) | ~32 |
| -CH₂-Br | ~33 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent methylene (B1212753) groups of the bromopropyl chain, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and methylene groups based on the assignments of their attached protons.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For pyrazole derivatives, ssNMR can be particularly insightful for studying tautomerism and intermolecular interactions, such as hydrogen bonding, in the crystalline state. nih.govcdnsciencepub.com While this compound is an N-substituted pyrazole and thus not subject to tautomerism, ssNMR could still be used to probe for the presence of different polymorphs, analyze molecular packing, and study the dynamics of the bromopropyl side chain in the solid state. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The corresponding [M+H]⁺ peaks would be at m/z 217 and 219.
The fragmentation of pyrazoles under electron ionization (EI) often involves the cleavage of the pyrazole ring and the loss of substituents. For the title compound, key fragmentation pathways would likely include the loss of the bromine atom, the entire bromopropyl side chain, and characteristic cleavages of the pyrazole ring. A plausible fragmentation pattern is detailed in the table below.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Predicted data based on general fragmentation patterns of pyrazoles)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 217/219 | [C₈H₁₃BrN₂]⁺ | Molecular Ion ([M]⁺) |
| 137 | [C₈H₁₂N₂]⁺ | Loss of Br• |
| 95 | [C₅H₇N₂]⁺ | Cleavage of the bromopropyl chain |
| 81 | [C₄H₅N₂]⁺ | Ring fragmentation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the bromopropyl side chain relative to the pyrazole ring. Furthermore, it would reveal the details of the crystal packing and any intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, that govern the solid-state architecture. While no crystal structure for this compound is currently available in open-access databases, analysis of crystal structures of other substituted pyrazoles indicates that the pyrazole ring is typically planar. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the methyl and methylene groups, as well as vibrations associated with the pyrazole ring and the C-Br bond.
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound (Predicted data based on characteristic group frequencies)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (aromatic) | 3100-3150 | IR, Raman |
| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |
| C=N stretch (pyrazole ring) | 1500-1600 | IR, Raman |
| C=C stretch (pyrazole ring) | 1400-1500 | IR, Raman |
| CH₂ bend | 1450-1470 | IR, Raman |
| CH₃ bend | 1370-1380, 1440-1460 | IR, Raman |
| C-N stretch | 1200-1300 | IR, Raman |
| C-Br stretch | 500-600 | IR, Raman |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
